2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-14(11(2)9-10)21(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSSWABGRHMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes acid-catalyzed hydrolysis, influenced by H<sub>2</sub>SO<sub>4</sub> concentration and temperature:
Mechanistically, the reaction proceeds via a 1,2-hydride shift in diol intermediates, followed by acid-promoted cleavage of the sulfonamide bond ( ). At higher H<sub>2</sub>SO<sub>4</sub> concentrations (>81%), complete hydrolysis of 2 occurs, favoring sulfonic acid (6 ) and hydrocarbon (7 ) formation ( ).
Condensation with Glyoxal
In aqueous H<sub>2</sub>SO<sub>4</sub>/acetonitrile, the sulfonamide reacts with glyoxal to form 1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-1,2-ethanediol (5 ), which undergoes rapid hydride shifts to yield 2 ( ). This reaction is temperature-sensitive:
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Room temperature : Favors 2 (33% yield).
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60°C : Favors sulfane 4 (32% yield).
The equilibrium between 5 and 2 is driven by steric effects and acid strength ( ).
Friedel-Crafts Alkylation
Under TfOH catalysis in 1,2-DCE, the sulfonamide participates in Friedel-Crafts alkylation , yielding:
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2,2′-sulfonylbis(5-(tert-butyl)-1,3-dimethylbenzene) (14 ) (50% yield).
This proceeds via S<sub>E</sub>Ar mechanisms, where electrophilic intermediates attack aromatic rings ( ).
Acid Chloride Formation
The benzoic acid moiety reacts with SOCl<sub>2</sub> or PCl<sub>5</sub> to form the corresponding acyl chloride , a key intermediate for amide couplings ( ). For example:
2-(2,4-Dimethylbenzenesulfonamido)benzoyl chloride reacts with amines to yield substituted amides, useful in peptide synthesis ( ).
Substitution Reactions
The 2,4-dimethylbenzenesulfonyl group directs electrophilic substitution:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| ClSO<sub>3</sub>H | Para to -SO<sub>2</sub>NH- | 2,4-Dimethyl-5-sulfamoylbenzenesulfonic acid | 135°C, 4 h, H<sub>2</sub>SO<sub>4</sub> catalyst |
Oxidation and Reduction
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Oxidation : The benzoic acid group resists further oxidation, but the sulfonamide’s methyl groups can be oxidized to carboxylates under strong oxidants (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) ().
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Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the sulfonamide to a thioether, though this is less common ().
pKa-Dependent Reactivity
The compound’s acidity governs its solubility and reaction pathways:
-
Benzoic acid group : pKa ≈ 4.2 (similar to 2,4-dimethylbenzoic acid) ( ).
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Sulfonamide NH : pKa ≈ 10.1 (weaker acid than analogous sulfonic acids) ( ).
Key Mechanistic Insights
Scientific Research Applications
Synthesis and Production
2-(2,4-Dimethylbenzenesulfonamido)benzoic acid is synthesized through various methods, often involving the reaction of sulfonamide derivatives with benzoic acid or its derivatives under controlled conditions. The synthesis typically requires specific catalysts and solvents to achieve optimal yields.
Synthetic Route Example
A common synthetic route involves:
- Chlorosulfonation : Reacting toluene derivatives with chlorosulfonic acid.
- Ammonolysis : Converting the chlorosulfonated product into the sulfonamide.
- Final Hydrolysis : Producing the benzoic acid derivative.
Medicinal Chemistry
- Pharmaceutical Intermediate : The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like Tovaptan, which is used in treating conditions such as heart failure and polycystic kidney disease .
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Antimicrobial Activity : Studies have indicated that similar compounds exhibit significant antimicrobial properties against a range of pathogens. Although specific data for this compound is limited, related benzoic acid derivatives have shown efficacy against bacteria such as Mycobacterium tuberculosis and Escherichia coli.
Compound Minimum Inhibitory Concentration (MIC) Pathogen 4-Nitrobenzoic Acid 25 µg/mL Mycobacterium tuberculosis 3,5-Dinitrobenzoic Acid 10 µg/mL Escherichia coli - Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects of sulfonamide derivatives, making this compound a candidate for further exploration in treating inflammatory diseases.
Industrial Applications
- Dyes and Pesticides : The compound is utilized as an intermediate in the synthesis of dyes and pesticides, contributing to the development of agricultural chemicals that are essential for crop protection .
- Chemical Manufacturing : Its unique chemical structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it valuable in producing other organic compounds.
Case Study 1: Synthesis of Antihypertensive Agents
In a study focused on synthesizing Tovaptan analogs, researchers utilized this compound as a key intermediate. The study highlighted the efficiency of using this compound in multi-step synthesis pathways to enhance yield and reduce reaction times.
Case Study 2: Antimicrobial Screening
A screening study evaluated the antimicrobial properties of various benzoic acid derivatives, including those containing sulfonamide groups. Results indicated that modifications to the sulfonamide moiety significantly affected antimicrobial activity, suggesting that this compound could be optimized for enhanced efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzoic acid moiety can interact with cellular membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between 2-(2,4-dimethylbenzenesulfonamido)benzoic acid and analogous compounds:
Key Observations :
Physicochemical Properties
Acidity (pKa)
- The target compound’s pKa is expected to be lower than unsubstituted benzoic acid (pKa ~4.2) due to the electron-donating methyl groups stabilizing the deprotonated form.
- Comparatively, 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid () exhibits a significantly lower pKa (2.77) due to the nitro group’s strong electron-withdrawing effect .
Solubility and Hydrophobicity
- Compounds with polar groups (e.g., hydroxyethyl in ) exhibit higher solubility but may face challenges in membrane permeability.
Biological Activity
2-(2,4-Dimethylbenzenesulfonamido)benzoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzoic acid moiety, which contributes to its biological properties. The presence of the dimethylbenzene substituent enhances its lipophilicity, potentially aiding in membrane permeability and bioactivity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of sulfonamide derivatives, including this compound. For instance:
- Inhibition of Viral Replication : Research indicates that sulfonamide compounds can inhibit the replication of various viruses. A related compound demonstrated an IC50 value of 0.8 µM against SARS-CoV-2, showcasing the potential for similar activity in related sulfonamide derivatives .
- Broad-Spectrum Activity : Another study reported that sulfonamide derivatives exhibit activity against multiple viral strains, including Newcastle disease virus (NDV) and avian influenza virus (AIV), with some compounds showing IC50 values as low as 0.001 mg/mL against H9N2 viruses .
Anti-Inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit certain enzymes involved in inflammatory pathways:
- Cyclooxygenase Inhibition : Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
- Case Study : A study involving a similar sulfonamide derivative reported significant reductions in inflammatory markers in animal models, suggesting that this compound may exhibit comparable effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or inflammatory processes.
- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane permeability and influencing cellular signaling pathways.
Data Summary
Q & A
Q. Basic
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) detects impurities (<0.1%).
- NMR : H and C NMR confirm sulfonamide linkage (δ 10–12 ppm for NH) and aromatic substitution patterns .
Advanced : Discrepancies in melting points or spectral data may arise from solvatomorphism. Thermoanalytical methods (DSC/TGA) differentiate polymorphs .
How can contradictions in reported biological activity data be systematically addressed?
Q. Advanced
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines).
- Structural Analogues : Test derivatives (e.g., nitro- or hydroxy-substituted) to isolate pharmacophore contributions .
Example : Discrepancies in antimicrobial activity may stem from variations in bacterial membrane permeability assays .
What computational methods predict binding interactions with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., COX-2 inhibition).
- DFT Calculations : B3LYP/6-31G* optimizes geometry and electrostatic potential maps for hydrogen-bond donor/acceptor sites .
How can polymorphism or solvatomorphism be controlled during crystallization?
Q. Advanced
- Solvent Screening : Use Hansen solubility parameters to select solvents (e.g., ethanol vs. acetone) that favor specific polymorphs.
- Seeding : Introduce pre-characterized crystals to direct nucleation .
What stability studies are critical for long-term storage, and how are degradation products characterized?
Q. Basic
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify labile groups (e.g., sulfonamide hydrolysis).
- LC-MS : Identifies degradation products (e.g., benzoic acid or sulfonic acid derivatives) .
How are structure-activity relationship (SAR) studies designed to optimize bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
